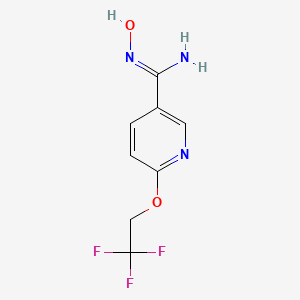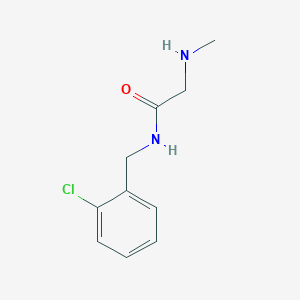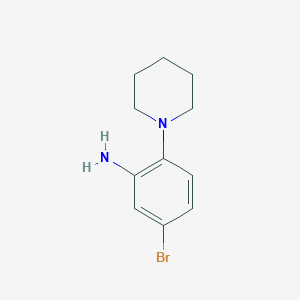![molecular formula C10H7N3S B3072772 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile CAS No. 1016888-78-0](/img/structure/B3072772.png)
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile
概要
説明
“2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” is a compound that contains a pyridine and a thiazole ring . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms, while thiazole is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” consists of a pyridine ring attached to a thiazole ring via a carbon-carbon bond . The nitrogen atom in the thiazole ring is also bonded to a cyano group (-CN), forming the acetonitrile part of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” include a melting point of 52-53 °C, a boiling point of 89-91 °C (at 0.1 Torr pressure), and a density of 1.085±0.06 g/cm3 . It is slightly soluble in water .科学的研究の応用
Protein Kinase Inhibition
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile: has been investigated as a scaffold for protein kinase inhibition. Specifically, the planar pyrido[3,4-g]quinazoline tricyclic system plays a crucial role in maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives of this compound and evaluated their activity against various protein kinases . This field holds promise for drug development, especially in cancer therapy and other diseases where protein kinases play a pivotal role.
Inhibitors of Acyl CoA Cholesterol Acyltransferase
This compound has been utilized in the preparation of inhibitors targeting Acyl CoA cholesterol acyltransferase. These enzymes are involved in lipid metabolism and are potential therapeutic targets for managing dyslipidemia and related disorders .
Coordination Chemistry and Self-Assembly
The ligand properties of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile have been explored in coordination chemistry. It forms complexes with metals, leading to interesting self-assembled structures. For instance, the ligand’s skeletal vibrations and C-H stretching bands have been observed in isolated materials, confirming its presence in coordination complexes .
Crystallography and Biological Studies
Researchers have synthesized and characterized derivatives of this compound, including 2-(4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid. Crystallographic studies have revealed its structure, and biological evaluations are ongoing to understand its potential applications .
Porous Metal-Organic Frameworks (MOFs)
In the field of MOFs, 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile derivatives have been incorporated into porous Ni-MOFs. These materials exhibit distinctive sorption properties toward CO₂ and alkanes, making them relevant for gas storage and separation applications .
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of a complex with the target molecule, which can alter its function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .
Pharmacokinetics
It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents This suggests that its bioavailability may be influenced by these solubility properties
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile. For instance, its solubility properties suggest that it may be more effective in certain solvents . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability
特性
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDMCZQVRSSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)



![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)


